Fluoran

Thermal Paper Lightfastness Fluoran Leuco Dye

Select Fluoran (CAS 596-24-7) for your R&D and QC workflows. As the unsubstituted parent core of all fluoran leuco dyes, this compound provides a well-characterized baseline for mechanistic studies and a versatile starting point for bespoke derivative synthesis, free from the confounding effects of substituents found in commercial dyes. Its defined purity profile and sharp melting point make it an essential reference standard for analytical calibration.

Molecular Formula C20H12O3
Molecular Weight 300.3 g/mol
CAS No. 596-24-7
Cat. No. B1223164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoran
CAS596-24-7
Synonymsfluoran
Molecular FormulaC20H12O3
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C20H12O3/c21-19-13-7-1-2-8-14(13)20(23-19)15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)20/h1-12H
InChIKeyFWQHNLCNFPYBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoran (CAS 596-24-7): High-Purity Leuco Dye Core for Thermal Paper & Chromogenic Material Procurement


Fluoran (3H-Spiro[2-benzofuran-1,9′-xanthen]-3-one), CAS 596-24-7, is the unsubstituted parent core of the fluoran leuco dye family, a class of triarylmethane-derived chromogenic compounds essential to thermal and pressure-sensitive recording technologies [1]. Its defining property is a reversible, chemically triggered transition between a colorless, closed-ring spirolactone form and a colored, open-ring zwitterionic form upon contact with an acidic developer (proton donor) [2]. This mechanism underpins its industrial utility, enabling high-contrast image formation in thermal paper, carbonless copy paper, and specialized sensing materials. As the foundational scaffold for a vast array of substituted derivatives, unsubstituted fluoran serves as both a critical analytical reference standard and a versatile synthetic precursor, distinguished by its well-characterized purity profile and accessible melting point, making it a reliable selection for both research and industrial formulation [3].

Fluoran (CAS 596-24-7) vs. Analogs: Why Simple Substitution Risks Formulation and Performance Failure


In-class substitution among fluoran derivatives (e.g., ODB-1, ODB-2, Black 400) is high-risk due to the extreme sensitivity of chromogenic performance—specifically color hue, optical density, thermal response, and image stability—to even minor variations in the substitution pattern on the xanthene and lactone rings [1]. The parent fluoran core provides a blank chemical slate, enabling bespoke color tuning and fundamental mechanistic studies impossible with pre-functionalized commercial dyes [2]. Furthermore, the presence or absence of specific substituents (e.g., phenylenediamine vs. dialkylamino groups) directly dictates critical procurement specifications such as lightfastness, sublimation fastness, and compatibility with new, environmentally compliant developers like urea-urethanes or polyphenols, where the performance of a generic black dye is not guaranteed [3][4]. Selecting the precise fluoran structure is therefore not a matter of simple interchangeability but a critical design parameter.

Fluoran (CAS 596-24-7) Technical Evidence Guide: Quantified Differentiation for Scientific and Procurement Decisions


Lightfastness Superiority: Phenylenediamine-Substituted Fluorans Outperform Conventional Dyes

In a direct head-to-head study on thermosensitive recording paper, fluoran compounds possessing a phenylenediamine moiety exhibited 'prominently good lightfastness' when directly compared to a conventional fluoran dye used as a baseline control [1]. The study, focused on structure-property relationships, unequivocally demonstrated that the introduction of this specific amino-substituent on the fluoran core drastically enhances photostability, a key performance metric for archival-quality thermal prints where image fading under ambient light is a primary failure mode [2].

Thermal Paper Lightfastness Fluoran Leuco Dye

Synthetic Efficiency: Improved Manufacturing Yield via Alkanesulfonic Acid Condensation Process

A key patent (US 7,294,724) explicitly addresses the problem of poor yields and side reactions in traditional sulfuric acid-mediated syntheses of phenylenediamine-containing fluoran dyes, citing yields as low as 70% in prior art [1]. The invention provides a novel process using alkanesulfonic or arenesulfonic acid as a condensation medium, which is claimed to achieve higher yields with fewer by-products, directly addressing a major commercial cost driver [2]. This process innovation is specifically tailored to the fluoran core bearing complex amine substituents, underscoring the synthetic challenges and opportunities unique to this compound class.

Fluoran Synthesis Process Chemistry Yield Improvement

Analytical Purity Benchmark: Quantified HPLC and qNMR Specifications for Unsubstituted Fluoran

A leading chemical supplier provides certified analytical specifications for unsubstituted fluoran (CAS 596-24-7), establishing a verifiable purity benchmark critical for research reproducibility and quality control. The product is certified to have a minimum purity of 97.0% by both HPLC (area%) and quantitative NMR (qNMR) [1]. Additionally, its melting point is specified within a narrow range of 184.0 to 188.0 °C, providing a rapid, low-cost method for identity and purity verification upon receipt [2]. These specifications are essential for ensuring consistent performance in sensitive applications where impurities could interfere with chromogenic reactions or optical measurements.

Fluoran Analytical Standard Purity Specification

Fluoran (CAS 596-24-7) Application Scenarios: Where Its Core Properties Deliver Unique Scientific and Industrial Value


Fundamental Mechanistic Studies of Chromogenic Reactions and Developer Compatibility

Researchers investigating the core mechanism of color development in thermal paper—specifically the proton transfer from developer to dye and subsequent ring-opening—utilize unsubstituted fluoran (CAS 596-24-7) as the simplest, most well-defined model compound. This avoids the confounding effects of substituents found in commercial dyes like ODB-2. The high analytical purity (>97.0% by HPLC/qNMR) ensures that observed spectroscopic changes (IR, NMR, UV-Vis) are unequivocally attributable to the fundamental fluoran-developer interaction, as demonstrated in studies with bisphenol A and novel urea-urethane developers [1]. This foundational knowledge is essential for designing next-generation, environmentally friendly thermal paper formulations with improved sensitivity and image stability [2].

Synthetic Precursor for Custom-Designed Leuco Dyes and Functional Materials

Due to its unsubstituted core, fluoran (CAS 596-24-7) is the ideal starting material for chemists and material scientists aiming to synthesize novel fluoran derivatives with tailored properties—such as specific absorption wavelengths, enhanced lightfastness, or hydrochromic behavior [3]. The ability to install specific substituents allows for the rational design of molecules with targeted performance, a flexibility not offered by off-the-shelf, pre-substituted dyes. For example, the introduction of phenylenediamine moieties, as highlighted in the lightfastness evidence, is a direct synthetic modification that dramatically improves photostability [4]. This enables the creation of proprietary color formers for niche applications in security printing, smart textiles, or advanced sensors [5].

Analytical Reference Standard and Quality Control Benchmark

In industrial quality control and regulatory testing for thermal paper manufacturing, unsubstituted fluoran (CAS 596-24-7) serves as a critical reference standard. Its well-defined physical properties, including a sharp melting point range of 184.0-188.0 °C and established spectroscopic signatures, allow for the calibration of analytical instruments (e.g., HPLC, DSC) and the verification of raw material identity and purity [6]. Using a high-purity parent compound as a benchmark ensures the consistency of more complex, substituted dye batches and helps troubleshoot formulation issues by providing a controlled baseline for comparative testing, thereby supporting robust manufacturing and procurement processes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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